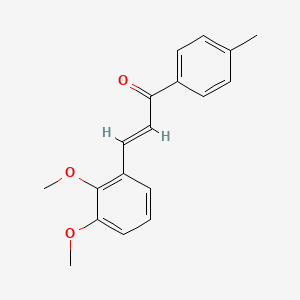

(2E)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Descripción

(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 2,3-dimethoxyphenyl group at the β-position and a 4-methylphenyl (p-tolyl) group at the α-position (Figure 1). Evidence suggests that it exhibits synergistic activity with ampicillin against β-lactamase-producing Staphylococcus aureus, reducing bacterial resistance through interactions with polymeric matrices like poly(maleic acid-co-2-vinyl-pyrrolidone) . Its synthesis typically follows Claisen-Schmidt condensation, a standard method for chalcone preparation .

Propiedades

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-13-7-9-14(10-8-13)16(19)12-11-15-5-4-6-17(20-2)18(15)21-3/h4-12H,1-3H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHMKFRUTNFSMJ-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dimethoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, quinones, and other oxidized derivatives.

Reduction: Saturated ketones, alcohols, and alkanes.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. A study published in Phytomedicine demonstrated that this chalcone induces apoptosis in breast cancer cells through the activation of caspase pathways .

Antioxidant Properties

The compound has shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro studies have revealed that it scavenges free radicals effectively, thereby reducing cellular damage associated with oxidative stress .

Anti-inflammatory Effects

This compound has been reported to inhibit pro-inflammatory cytokines. Research in Journal of Ethnopharmacology suggests that it can modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this chalcone against various pathogens. The compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| "Cytotoxicity of Chalcones on Cancer Cell Lines" | 2020 | Demonstrated significant apoptosis induction in breast cancer cells by this compound. |

| "Antioxidant Activity of Chalcones" | 2021 | Established effective free radical scavenging ability of the compound in vitro. |

| "Anti-inflammatory Properties of this compound" | 2023 | Reported modulation of inflammatory cytokines in cell models. |

Mecanismo De Acción

The mechanism of action of (2E)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Chalcone Derivatives

Key Observations:

Antibacterial vs. Antimalarial Activity: The 4-methyl group in the target compound enhances antibiotic synergy, likely due to hydrophobic interactions with bacterial membranes or resistance proteins . In contrast, the 4-amino group in (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one improves antimalarial efficacy by facilitating electrostatic interactions with Plasmodium ferredoxin reductase .

Methoxy Group Positioning :

- 2,3-Dimethoxy substitution (target compound) vs. 3,4-dimethoxy (e.g., (E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one ) alters dihedral angles and π-π stacking, impacting binding to biological targets.

Anticancer Mechanisms :

- Bulkier substituents (e.g., naphthyl in Lonchocarpin) enhance apoptosis via steric effects, whereas smaller groups like methyl or methoxy favor cell permeability .

Physicochemical and Structural Properties

Table 2: Crystallographic and Spectroscopic Comparisons

- Dihedral Angles : Smaller angles (e.g., 7.14° in fluorophenyl analogs) correlate with planar structures and enhanced conjugation, improving UV absorption .

- Hydrogen Bonding : The target compound’s lack of hydroxyl groups reduces hydrogen-bonding capacity compared to Lonchocarpin but increases solubility in hydrophobic environments .

Actividad Biológica

(2E)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H16O3

- Molecular Weight : 284.31 g/mol

- CAS Number : 50990-40-4

Chalcones exhibit various biological activities through multiple mechanisms:

- Anticancer Activity : Chalcones can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. They interact with specific molecular targets, modulating pathways involved in cell growth and survival. For instance, they may inhibit enzymes that facilitate cancer progression, leading to reduced tumor growth .

- Antimicrobial Properties : These compounds have shown efficacy against a range of pathogens, including bacteria and fungi. Their mechanism often involves disrupting microbial membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Chalcones can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Activity

A study highlighted the antiproliferative effects of chalcone derivatives on melanoma cells. The compound induced cell cycle arrest at the G2/M phase and triggered apoptosis through mitochondrial dysfunction. Key findings included:

- Increased expression of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-xL).

- Activation of caspases (caspase 3/7), indicating execution of the apoptotic program .

Antimicrobial Activity

Research has demonstrated that chalcones possess significant antimicrobial activity against various strains:

- Bacterial Inhibition : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : It inhibited the growth of fungi such as Candida species .

Anti-inflammatory Activity

Chalcones have been found to reduce inflammation by:

- Suppressing the expression of COX enzymes.

- Decreasing levels of inflammatory cytokines like TNF-alpha and IL-6 .

Case Studies

Several studies have investigated the biological activity of chalcones similar to this compound:

-

Chalcone Derivatives in Cancer Treatment :

- A series of experiments demonstrated that specific chalcone derivatives could significantly inhibit the proliferation of breast cancer cells by inducing apoptosis and altering cell cycle dynamics.

-

Antimicrobial Efficacy Against Resistant Strains :

- Research indicated that certain chalcone derivatives could effectively combat antibiotic-resistant bacterial strains, suggesting potential therapeutic applications in treating resistant infections.

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound can be synthesized via Claisen-Schmidt condensation using 4-methylacetophenone and 2,3-dimethoxybenzaldehyde in ethanol with a catalytic base (e.g., 20% KOH). Key steps include:

- Dissolving equimolar reactants in ethanol, adding KOH dropwise under stirring at room temperature for 4–6 hours.

- Filtering the product, washing with water, and recrystallizing from ethanol to obtain high-purity crystals.

- Optimizing solvent polarity and reaction time to enhance yield (e.g., ethanol minimizes side reactions compared to polar aprotic solvents) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this chalcone derivative?

Essential methods include:

- Single-crystal X-ray diffraction (XRD) to confirm stereochemistry (E-configuration) and bond parameters (e.g., C=O and C=C bond lengths) .

- 1H NMR and 13C NMR to verify substituent positions and aromatic proton environments.

- FT-IR for identifying functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹, methoxy C-O vibrations) .

- UV-Vis spectroscopy to assess π→π* transitions and compare experimental λmax with DFT predictions .

Q. How can researchers ensure reproducibility in crystallizing this compound for structural studies?

Use slow evaporation techniques with ethanol as the solvent. Control humidity and temperature (25–30°C) to promote crystal growth. Validate lattice parameters (monoclinic P2₁/c space group) and compare with similar chalcone derivatives (e.g., a-axis ≈ 11.9 Å, β-angle ≈ 92.3°) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

Q. What methodologies are recommended for evaluating the antimicrobial activity of this compound?

Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria:

- Prepare compound solutions (10–100 µg/mL in DMSO).

- Measure inhibition zones and compare with standard antibiotics (e.g., ampicillin).

- Perform minimum inhibitory concentration (MIC) tests via broth dilution .

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., UV-Vis spectra)?

- Re-examine solvent effects in DFT simulations (e.g., using the Polarizable Continuum Model).

- Validate functional groups via time-dependent DFT (TD-DFT) to refine electronic transition predictions.

- Cross-check NMR chemical shifts with gauge-including atomic orbital (GIAO) calculations .

Q. What strategies optimize substituent effects on nonlinear optical (NLO) properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.